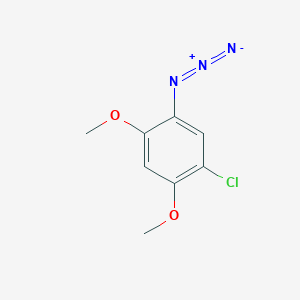

1-Azido-5-chloro-2,4-dimethoxybenzene

Description

Properties

CAS No. |

820232-71-1 |

|---|---|

Molecular Formula |

C8H8ClN3O2 |

Molecular Weight |

213.62 g/mol |

IUPAC Name |

1-azido-5-chloro-2,4-dimethoxybenzene |

InChI |

InChI=1S/C8H8ClN3O2/c1-13-7-4-8(14-2)6(11-12-10)3-5(7)9/h3-4H,1-2H3 |

InChI Key |

LQCMHCQMNRYZCI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1N=[N+]=[N-])Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azido 5 Chloro 2,4 Dimethoxybenzene and Analogous Highly Substituted Arenes

Strategies for Assembling the 2,4-Dimethoxybenzene Core

Regioselective Functionalization of Dimethoxybenzene Scaffolds

The arrangement of the two methoxy (B1213986) groups on the benzene (B151609) ring significantly influences the regiochemical outcome of subsequent electrophilic substitution reactions. In the case of 1,3-dimethoxybenzene (B93181), the methoxy groups are ortho- and para-directing. This directing effect is a powerful tool for achieving specific substitution patterns. For instance, electrophilic attack is sterically and electronically favored at the positions ortho and para to the methoxy groups.

Directed C–H functionalization reactions represent another powerful strategy for the selective synthesis of complex molecules without the need for pre-installed directing groups. researchgate.net This approach can allow for precise functionalization at positions that might be difficult to access through classical electrophilic aromatic substitution. researchgate.net

Preparation of Halogenated Dimethoxybenzene Precursors via Electrophilic Substitution and Other Routes

The introduction of a chlorine atom onto the dimethoxybenzene core is a crucial step in the synthesis of the target molecule. Electrophilic halogenation is a common method for achieving this transformation. For example, the chlorination of 1,4-dimethoxybenzene (B90301) can be achieved using elemental chlorine with a Lewis acid catalyst such as titanium tetrachloride. google.com This reaction, however, can sometimes lead to the formation of di-substituted products, necessitating careful control of reaction conditions to favor the desired mono-chlorinated product. google.com

An alternative approach to halogenated precursors involves starting with an already halogenated phenol, followed by methylation. This can provide better regiocontrol in some cases. The choice of solvent and reaction temperature are critical parameters in optimizing the yield and purity of the desired halogenated dimethoxybenzene.

Introduction of the Azido (B1232118) Functionality onto Aromatic Systems

The azido group is a versatile functional group in organic synthesis, and its introduction onto an aromatic ring can be accomplished through several methods. The choice of method often depends on the nature of the substituents already present on the aromatic ring.

Diazotization-Azide Displacement Methods from Aromatic Amines

One of the most common and effective methods for introducing an azido group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by displacement with an azide (B81097) salt. orgsyn.orgbiosynth.comgoogle.com This two-step process begins with the conversion of the aromatic amine, in this case, 5-chloro-2,4-dimethoxyaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C).

The resulting diazonium salt is often unstable and is used immediately in the next step. The diazonium group is an excellent leaving group, and it can be readily displaced by a nucleophile. In this case, the addition of sodium azide to the solution of the diazonium salt leads to the formation of the corresponding aryl azide, 1-azido-5-chloro-2,4-dimethoxybenzene, with the evolution of nitrogen gas. orgsyn.orgbiosynth.comgoogle.com

Table 1: Key Steps in Diazotization-Azide Displacement

| Step | Reagents | Intermediate/Product |

| Diazotization | 5-chloro-2,4-dimethoxyaniline, Sodium Nitrite, Hydrochloric Acid | 5-chloro-2,4-dimethoxybenzenediazonium chloride |

| Azide Displacement | 5-chloro-2,4-dimethoxybenzenediazonium chloride, Sodium Azide | This compound |

Metal-Catalyzed Azidation Approaches

In recent years, metal-catalyzed methods have emerged as powerful alternatives for the formation of C-N bonds, including the synthesis of aryl azides. biosynth.comgoogle.com Copper- and palladium-catalyzed reactions have been developed for the azidation of aryl halides and boronic acids. biosynth.comgoogle.com These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods. For example, a copper-catalyzed coupling of an aryl iodide or bromide with sodium azide can provide the corresponding aryl azide in good yield. biosynth.com

Table 2: Comparison of Azidation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Diazotization-Azide Displacement | Aromatic Amine | NaNO₂, HCl, NaN₃ | Well-established, high yields | Diazonium salts can be unstable |

| Nucleophilic Azidation | Activated Aryl Halide | NaN₃ | Direct displacement | Requires strongly activated substrates |

| Metal-Catalyzed Azidation | Aryl Halide/Boronic Acid | Metal catalyst (e.g., Cu, Pd), NaN₃ | Mild conditions, broad scope | Catalyst cost and removal |

Specific Considerations for the Synthesis of this compound

The successful synthesis of this compound hinges on a retrosynthetic analysis that disconnects the molecule into readily available starting materials. A plausible precursor to the target compound is the corresponding aniline (B41778), 5-chloro-2,4-dimethoxyaniline. This aniline can then be converted to the azide through a diazotization reaction followed by treatment with an azide source. The synthesis of the aniline precursor itself requires careful consideration of the directing effects of the substituents.

Order of Functional Group Introduction and Regioselectivity Control

The arrangement of the methoxy, chloro, and amino (or a precursor) groups on the benzene ring is dictated by the directing effects of the substituents already present. The two methoxy groups at positions 2 and 4 are strongly activating and ortho-, para-directing. The chloro group at position 5 is deactivating but also ortho-, para-directing.

A potential synthetic route could commence with 1,3-dimethoxybenzene. The introduction of the subsequent functional groups must be carefully orchestrated to achieve the desired 1,5-dichloro-2,4-dimethoxy substitution pattern.

Illustrative Synthetic Approach:

A likely synthetic pathway would involve the following key transformations:

Nitration of 1,3-dimethoxybenzene: The initial step would likely be the nitration of 1,3-dimethoxybenzene to introduce a nitro group, which can later be reduced to an amine. The strong activating and ortho-, para-directing nature of the two methoxy groups would direct the incoming nitro group to the 4-position, yielding 2,4-dimethoxynitrobenzene.

Chlorination of 2,4-dimethoxynitrobenzene: The subsequent chlorination of 2,4-dimethoxynitrobenzene would be directed by the existing substituents. The nitro group is a meta-director, while the methoxy groups are ortho-, para-directors. The combined directing effects would favor the introduction of the chlorine atom at the 5-position, leading to 5-chloro-2,4-dimethoxynitrobenzene.

Reduction of the Nitro Group: The nitro group of 5-chloro-2,4-dimethoxynitrobenzene can then be reduced to an amine to yield 5-chloro-2,4-dimethoxyaniline. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. A method for synthesizing the related 2,4-dimethoxyaniline (B45885) involves the use of hydrazine (B178648) hydrate (B1144303) with ferric chloride and activated carbon, achieving high yields. google.com

Diazotization and Azidation: The final step involves the conversion of the aniline to the azide. This is typically achieved through a two-step, one-pot procedure. The aniline is first treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt. This intermediate is then reacted with an azide source, most commonly sodium azide, to yield the final product, this compound. This classical approach, while effective, requires careful temperature control due to the potential instability of the diazonium salt. eurekaselect.com

Regioselectivity Challenges:

The synthesis of highly substituted benzenes is often complicated by the formation of regioisomers. nih.gov In the proposed synthesis, the chlorination step is crucial for establishing the correct substitution pattern. While the directing groups favor the desired product, the formation of other isomers is possible and may necessitate purification steps to isolate the target compound. The choice of chlorinating agent and reaction conditions can significantly influence the regioselectivity of this step.

Development of Efficient and Scalable Protocols for Azidoarene Formation

The formation of the azido group on the aromatic ring is a critical transformation in the synthesis of this compound. While the classical Sandmeyer-type reaction involving diazotization followed by reaction with sodium azide is a well-established method, there is ongoing research into developing more efficient, safer, and scalable protocols for the synthesis of aryl azides. eurekaselect.com

Alternative Azidation Methods:

In recent years, alternative methods for the synthesis of aromatic azides have been developed to circumvent some of the limitations of the traditional diazonium salt chemistry. eurekaselect.com These can include:

Direct Azidation: Methods involving the direct conversion of an aryl halide or triflate to an aryl azide using a transition metal catalyst and an azide source.

From Arylboronic Acids: The conversion of arylboronic acids to aryl azides provides another synthetic route.

The choice of method for the azidation step would depend on factors such as the scale of the synthesis, the tolerance of other functional groups in the molecule, and safety considerations. For a highly functionalized molecule like this compound, the mildness of the reaction conditions would be a key consideration to avoid unwanted side reactions.

Scalability Considerations:

For the production of larger quantities of this compound, the scalability of each synthetic step is a primary concern. The diazotization-azidation sequence, while common, can present challenges on a larger scale due to the potential for exothermic decomposition of the diazonium salt. The use of continuous flow reactors for this transformation can offer improved safety and control over reaction parameters. Furthermore, optimizing reaction conditions to minimize the formation of byproducts and simplify purification procedures is essential for developing a truly scalable process.

| Step | Reaction | Key Considerations |

| 1 | Nitration | Regioselectivity, control of reaction conditions |

| 2 | Chlorination | Regioselectivity, choice of chlorinating agent |

| 3 | Reduction | Efficiency, chemoselectivity |

| 4 | Diazotization/Azidation | Temperature control, safety, scalability |

Chemical Reactivity and Transformation Pathways of 1 Azido 5 Chloro 2,4 Dimethoxybenzene

Reactions of the Azido (B1232118) Group

The azide (B81097) functional group (-N₃) is the primary site of reactivity in 1-Azido-5-chloro-2,4-dimethoxybenzene. It can undergo reactions either through the loss of dinitrogen (N₂) to form a nitrene or by acting as a 1,3-dipole in cycloaddition reactions.

Thermal and Photochemical Generation of Reactive Nitrene Intermediates

Aryl azides are well-established precursors for the generation of aryl nitrenes, which are highly reactive, neutral, monovalent nitrogen species. egyankosh.ac.in This transformation is typically induced by either thermal or photochemical energy, leading to the extrusion of a molecule of dinitrogen, a thermodynamically favorable process. acs.org The resulting aryl nitrene, in this case, (5-chloro-2,4-dimethoxyphenyl)nitrene, is a potent electrophile that can engage in a variety of subsequent reactions.

The decomposition of aryl azides is a foundational step for these transformations. acs.org For instance, photolysis of phenyl azide produces singlet phenylnitrene and molecular nitrogen. acs.org The conditions of the reaction, such as temperature and the presence of nucleophiles, can significantly influence the outcome. High temperatures tend to favor reactions of the singlet state, while lower temperatures can promote reactions associated with the triplet state. acs.org

Table 1: Decomposition Conditions for Aryl Azide Analogues

This table presents data for analogous compounds to illustrate the typical conditions required for nitrene generation.

| Aryl Azide Precursor | Condition | Intermediate | Product Type(s) |

|---|---|---|---|

| Phenyl azide | Photolysis (UV) | Singlet phenylnitrene | Azepines, Azo compounds |

| ortho-Substituted phenyl azides | Thermolysis | Aryl nitrene | Benzoxazoles, Indoles |

The extrusion of N₂ from an aryl azide like this compound initially generates the aryl nitrene in a singlet state (¹ArN). wikipedia.org The singlet nitrene has a pair of non-bonding electrons in a single sp²-hybridized orbital and a vacant p-orbital. aakash.ac.in This species is typically short-lived and can undergo rapid intersystem crossing (ISC) to the more stable triplet ground state (³ArN). acs.org The triplet nitrene possesses two unpaired electrons in different orbitals, consistent with Hund's rule, making it behave as a diradical. wikipedia.orgaakash.ac.in

The energy gap between the singlet and triplet states (S-T gap) and the rate of intersystem crossing are crucial factors determining the subsequent reaction pathways. For phenylnitrene, the triplet state is the ground state, lying about 18 kcal/mol lower in energy than the lowest singlet state. acs.org The rate of ISC can be influenced by the substituents on the aromatic ring. While the initially formed singlet nitrene is often responsible for concerted reactions, the longer-lived triplet state typically engages in stepwise, radical-type reactions. egyankosh.ac.inwikipedia.org For example, photolysis of aryl azides in the presence of oxygen can lead to nitro compounds via the triplet nitrene. rsc.org

Once generated, the (5-chloro-2,4-dimethoxyphenyl)nitrene intermediate can undergo several intramolecular reactions. The specific pathway is often dictated by the substitution pattern on the aryl ring.

Cyclization: Ortho-substituted aryl nitrenes are known to undergo intramolecular cyclization. For example, the thermolysis of certain ortho-substituted phenyl azides leads to the formation of benzoxazoles in good yields. While the subject compound lacks a suitable ortho-substituent for this specific transformation, other intramolecular reactions are possible.

Ring Expansion: A characteristic reaction of singlet aryl nitrenes is the expansion of the six-membered aromatic ring into a seven-membered azacycloheptatetraene (an azepine derivative). acs.orgwikipedia.org This rearrangement proceeds through a bicyclic azirine intermediate. acs.org Trapping this expanded intermediate with nucleophiles, such as diethylamine, is a common method to form stable azepine products. acs.org

Intramolecular C–H Insertion: The nitrene can insert into a C-H bond of a substituent on the ring. For the title compound, this could involve insertion into one of the methoxy (B1213986) groups, although this is generally less favored than other pathways unless sterically enforced. Studies on related systems show that intramolecular C-H amination can lead to the formation of N-heterocycles. nih.gov The decomposition of 1-(azidobenzyl)naphthalene, for example, gives acridan and acridine (B1665455) products through such intramolecular processes. worktribe.com

In the presence of other molecules (substrates), the generated nitrene can participate in intermolecular reactions, leading to the functionalization of the substrate. This process, often mediated by transition metal catalysts, is a powerful tool for forming new C-N bonds. wikipedia.orgnih.gov

Aziridination of Alkenes: Nitrenes add to carbon-carbon double bonds to form aziridines, the nitrogen analogs of epoxides. acs.orgrsc.orgrsc.org This reaction can be catalyzed by various transition metals, including iron, ruthenium, and copper, which form a metal-nitrene (or metal-imido) intermediate that facilitates the transfer of the "ArN" group to the alkene. acs.orgrsc.orgacs.org The reaction of aryl azides with a wide variety of substituted alkenes can be achieved, including electron-donating and sterically hindered ones. acs.orgacs.org

C–H Bond Amination/Insertion: A significant application of nitrene chemistry is the insertion into C-H bonds, which directly converts a C-H bond into a C-N bond. wikipedia.orgnumberanalytics.com This can be an intermolecular process where the nitrene reacts with a C-H bond in a separate molecule, such as a solvent or added substrate. unc.edursc.org Transition metal catalysis, particularly with rhodium and palladium, is often employed to control the selectivity and efficiency of these reactions. nih.govnih.gov The mechanism can be either a concerted insertion for singlet nitrenes, which proceeds with retention of stereochemistry, or a stepwise hydrogen abstraction-radical rebound pathway for triplet nitrenes. wikipedia.org

Staudinger Ligation and Aza-Wittig Reactions

The azide functional group is a key participant in the Staudinger ligation and the related aza-Wittig reaction, which are fundamental transformations in synthetic and chemical biology. researchgate.netresearchgate.net

The process begins with the classic Staudinger reaction, where the azide reacts with a triarylphosphine (e.g., triphenylphosphine). sigmaaldrich.comthermofisher.com This reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen (N₂) to form an iminophosphorane, also known as an aza-ylide. sigmaaldrich.comwikipedia.org

Staudinger Ligation: This reaction is a modification of the Staudinger reaction that results in the formation of a stable amide bond. researchgate.netnih.gov It employs a specifically engineered phosphine (B1218219), typically with an ortho-ester group, that traps the initially formed aza-ylide in an intramolecular cyclization. Subsequent hydrolysis yields the amide product and a phosphine oxide byproduct. sigmaaldrich.com The high chemoselectivity of this reaction makes it invaluable for bioconjugation, as azides and phosphines are generally unreactive with most biological functional groups. sigmaaldrich.comthermofisher.com A "traceless" version of the ligation has also been developed where the phosphine oxide is not incorporated into the final product. researchgate.netnih.gov

Aza-Wittig Reaction: The iminophosphorane intermediate generated from the Staudinger reaction can be utilized in an aza-Wittig reaction if a carbonyl compound is present. wikipedia.orgnih.gov Analogous to the conventional Wittig reaction, the aza-ylide reacts with an aldehyde or ketone to produce an imine and triphenylphosphine (B44618) oxide. researchgate.netwikipedia.org This reaction is a powerful tool for constructing carbon-nitrogen double bonds. nih.gov Intramolecular versions of the aza-Wittig reaction are particularly useful for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. scispace.comresearchgate.net

Reactivity of the Chloroaryl Moiety

The chloroaryl portion of this compound provides a site for different chemical transformations, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Dimethoxybenzenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, SNAr does not occur via a backside attack, which is sterically impossible on an aromatic ring. wikipedia.orglibretexts.org Instead, the reaction typically proceeds through a two-step addition-elimination mechanism. pressbooks.pubscranton.edu

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubscranton.edu This step is usually the rate-determining step. wikipedia.org

Elimination Step: The leaving group departs, restoring the aromaticity of the ring and forming the final product. pressbooks.pub

For SNAr to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. wikipedia.orglibretexts.org

Influence of Activating/Deactivating Substituents on SNAr Mechanism and Rate

The rate of SNAr reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.comnih.gov

Activating Groups (Electron-Withdrawing Groups - EWGs): Substituents like nitro (–NO₂), cyano (–CN), and carbonyl (–C=O) groups are strong activators for SNAr. nih.gov When positioned ortho or para to the leaving group, they delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the rate-determining step. libretexts.orgmasterorganicchemistry.com The more EWGs present, the faster the reaction proceeds. pressbooks.pub

Deactivating Groups (Electron-Donating Groups - EDGs): Substituents like alkoxy (–OR) and amino (–NR₂) groups are deactivating for SNAr. They donate electron density to the ring, which destabilizes the negatively charged intermediate and increases the activation energy, thus slowing down or preventing the reaction.

Table 2: Effect of Substituents on SNAr Reaction Rate

| Substituent Type | Examples | Position Relative to Leaving Group | Effect on Meisenheimer Intermediate | Effect on Reaction Rate |

|---|---|---|---|---|

| Activating (EWG) | -NO₂, -CN, -CF₃, -COR | Ortho, Para | Stabilization | Increase libretexts.org |

| Activating (EWG) | -NO₂, -CN, -CF₃, -COR | Meta | Minimal Stabilization | Minor Increase / No Effect libretexts.org |

| Deactivating (EDG) | -OR, -NR₂, -Alkyl | Any | Destabilization | Decrease |

Formation and Characterization of Meisenheimer Complexes

The key intermediate in the stepwise SNAr mechanism is the Meisenheimer complex, a 1:1 adduct formed between the electron-poor arene and the nucleophile. wikipedia.org These anionic σ-complexes were first described by Jakob Meisenheimer in 1902. wikipedia.org Their formation involves the disruption of the ring's aromaticity as the nucleophile adds to the carbon bearing the leaving group. researchgate.net

The stability of the Meisenheimer complex is crucial for the reaction to proceed. This stability is provided by the delocalization of the negative charge onto electron-withdrawing substituents. nih.gov In many SNAr reactions, particularly those involving highly activating groups like nitro groups, these complexes are stable enough to be isolated and characterized by techniques such as NMR spectroscopy. bris.ac.uk

However, recent evidence from kinetic and computational studies suggests that the long-held view of the Meisenheimer complex as a stable intermediate in all SNAr reactions may not be universally correct. bris.ac.ukresearchgate.netnih.govbris.ac.uk For less-activated systems or with certain combinations of leaving groups and nucleophiles, the reaction may proceed through a concerted pathway (cSNAr), where bond formation and bond breaking occur in a single step. bris.ac.uknih.gov In such cases, the Meisenheimer complex structure represents a transition state rather than a true intermediate. researchgate.netnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in such reactions would be dictated by the selective activation of its C-Cl bond.

Palladium-Catalyzed C-Cl Bond Activation and Functionalization

The activation of aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established though often challenging transformation. The success of such reactions typically hinges on the use of specialized catalyst systems, often employing electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition of the palladium(0) catalyst into the C-Cl bond. While no specific studies on this compound have been reported, it is anticipated that its C-Cl bond could undergo functionalization under appropriate palladium catalysis.

Chemoselectivity in Systems with Multiple Electrophilic Sites

A key consideration in the cross-coupling reactions of this compound is the issue of chemoselectivity. The molecule possesses two primary electrophilic sites: the carbon atom attached to the chlorine and the terminal nitrogen of the azide group. The outcome of a transition metal-catalyzed reaction would depend on the catalyst system and reaction conditions employed. For instance, palladium catalysts are well-known to preferentially activate C-Cl bonds over other functional groups under many conditions. However, the azide group can also participate in various transformations, including cycloadditions and reactions with phosphines (Staudinger reaction), which could compete with the desired cross-coupling at the C-Cl bond. The interplay between these reactive sites would be a critical factor in any synthetic application of this compound.

Reactivity with Organometallic Reagents

The reaction of this compound with common organometallic reagents, such as Grignard reagents (organomagnesium halides) or organolithium compounds, would likely lead to a complex mixture of products. These strong nucleophiles could potentially react at multiple sites. Nucleophilic attack at the carbon bearing the chlorine atom could lead to substitution, while interaction with the azide group could result in its reduction or transformation. The specific outcome would be highly dependent on the nature of the organometallic reagent, the solvent, and the reaction temperature.

Combined and Competing Reaction Pathways Involving Multiple Functional Groups

The simultaneous presence of azide, chloro, and methoxy groups on the benzene (B151609) ring introduces the possibility of combined and competing reaction pathways, where the transformation of one functional group is influenced by the presence of the others.

Remote Electronic and Steric Effects of Substituents on Reactivity

The reactivity of each functional group in this compound is modulated by the electronic and steric effects of the other substituents on the aromatic ring. The two methoxy groups are strong electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution and influence the reactivity of the other functional groups. The azide group is generally considered an electron-withdrawing group, while the chloro group is an ortho, para-directing deactivator in electrophilic aromatic substitution. The interplay of these electronic effects, combined with the steric hindrance imposed by the substituents, will ultimately govern the regioselectivity and rate of any chemical transformation attempted on this molecule.

Mechanistic Investigations and Computational Studies on 1 Azido 5 Chloro 2,4 Dimethoxybenzene Reactivity

Elucidation of Nitrene Formation Mechanisms from Substituted Aryl Azides

The decomposition of aryl azides, such as 1-Azido-5-chloro-2,4-dimethoxybenzene, is a primary method for generating highly reactive arylnitrene intermediates. acs.org This process, which can be initiated thermally or photochemically, involves the extrusion of a molecule of dinitrogen (N₂). amazonaws.comrsc.org Computational chemistry has become an indispensable tool for dissecting the intricate mechanisms of this transformation, providing detailed insights into the reaction coordinates, transition states, and energetics that are often difficult to capture experimentally. numberanalytics.commdpi.com

Computational studies, primarily using Density Functional Theory (DFT) and multiconfigurational approaches like CASSCF, have been employed to investigate the decomposition of aryl azides. rsc.orgmdpi.com The central mechanistic question is whether the extrusion of N₂ and the subsequent rearrangement of the nitrene occur in a single, concerted step or through a stepwise process involving a discrete nitrene intermediate.

Theoretical investigations on prototypical azides have shown that the decomposition typically proceeds via a stepwise mechanism. rsc.org The initial and rate-determining step is the cleavage of the C-N bond to form the arylnitrene and N₂. rsc.org Following its formation, the highly reactive nitrene can undergo various subsequent reactions, such as ring expansion. acs.org

Calculations focus on locating the transition state (TS) for N₂ extrusion on the potential energy surface and determining its associated activation energy (energy barrier). For a generic substituted phenyl azide (B81097), the reaction pathway can be modeled to compare different potential mechanisms. For instance, a concerted mechanism leading directly to ring-expanded products has been considered but is generally found to be less favorable than the stepwise pathway through a nitrene intermediate. rsc.org The energy barriers are crucial for predicting reaction rates and understanding how substituents on the aromatic ring influence the ease of nitrene formation.

| Reaction Pathway | Computational Method | Calculated Activation Energy (ΔE‡, kcal/mol) | Description |

|---|---|---|---|

| Stepwise (Singlet Nitrene Formation) | B3LYP/6-31G(d) | ~45.7 | Spin-allowed pathway involving a transition state leading to the formation of a singlet arylnitrene intermediate. rsc.org |

| Stepwise (Triplet Nitrene Formation) | CASSCF/MS-CASPT2 | ~45.5 | Spin-forbidden pathway via an intersystem crossing from the singlet ground state to the triplet potential energy surface. rsc.org |

| Concerted (Direct Ring Expansion) | CASSCF | Significantly Higher | Hypothetical pathway where N₂ extrusion and ring expansion occur simultaneously. This route is generally discarded as being energetically unfavorable. rsc.org |

Note: The values in the table are representative based on studies of prototypical azides and serve to illustrate the comparative energetics of possible pathways. Specific values for this compound would require dedicated calculations.

A critical aspect of nitrene chemistry is the existence of two low-lying electronic states: a singlet state and a triplet state. numberanalytics.com Arylnitrenes have a triplet ground state (S=1), where two unpaired electrons occupy different orbitals. nih.gov There are also two possible singlet states (S=0): a closed-shell state and an open-shell state. nih.gov

Computational modeling is essential for determining the relative energies of these spin states and understanding the factors that govern their reactivity. acs.org High-level theoretical calculations consistently predict that for most arylnitrenes, the triplet state is the ground state, lying approximately 15-20 kcal/mol lower in energy than the lowest singlet state. acs.orgnih.gov This singlet-triplet energy gap (ΔES-T) is a key parameter influencing the nitrene's chemical behavior.

Singlet Nitrenes are more reactive and often undergo intramolecular reactions like ring expansion or C-H insertion. acs.orgnumberanalytics.com They behave as electrophiles.

Triplet Nitrenes are more stable and can be considered diradicals. They are less likely to undergo rearrangements and more likely to participate in intermolecular reactions like hydrogen abstraction. acs.org

Computational methods can model the potential energy surfaces for both the singlet and triplet states, including the points where they cross (intersystem crossing), which is crucial for understanding transitions between the two spin multiplicities. chemrxiv.org

| Property | Singlet Arylnitrene (1A2) | Triplet Arylnitrene (3A2) |

|---|---|---|

| Spin Multiplicity | 1 (S=0) | 3 (S=1) |

| Relative Energy | Ground State + ~18 kcal/mol | Ground State |

| Electronic Configuration | Two non-bonding electrons paired in one orbital | Two unpaired electrons in different orbitals |

| Typical Reactivity | Rearrangement, Insertion, Cycloaddition numberanalytics.com | Radical-type reactions (e.g., H-abstraction) acs.org |

Computational Analysis of Electronic Structure and Aromaticity in Substituted Benzenes

The reactivity of this compound is fundamentally governed by the electronic influence of its four substituents on the benzene (B151609) ring. Computational methods provide a quantitative understanding of these effects on the molecule's electron density, stability, and orbital energies.

The electronic character of the aromatic ring is modulated by the interplay of inductive and resonance effects from each substituent.

Methoxy (B1213986) Groups (-OCH₃): These groups are strongly electron-donating via resonance (+R effect) due to the lone pairs on the oxygen atom, which can be delocalized into the π-system of the ring. Inductively, the electronegative oxygen atom withdraws electron density (-I effect), but the resonance effect is dominant, making the methoxy groups powerful activating, ortho-para directing groups.

Azido (B1232118) Group (-N₃): The azido group exhibits a dual nature. It is electron-withdrawing through the inductive effect (-I effect). It can also act as a weak π-donor through resonance (+R effect).

In this compound, these effects combine. The two powerful electron-donating methoxy groups at positions 2 and 4 strongly enrich the ring with electron density, particularly at the positions ortho and para to them (positions 1, 3, 5, and 6). The electron-withdrawing chloro and azido groups at positions 1 and 5 counteract this donation to some extent. The net effect is a complex electronic landscape that determines the molecule's stability and sites of reactivity.

Aromaticity is a key concept linked to the stability and reactivity of benzene derivatives. The introduction of any substituent onto a benzene ring leads to a perturbation of the π-electron system and a decrease in the degree of aromaticity compared to unsubstituted benzene. researchgate.net Computational chemistry allows for the quantification of this effect through various aromaticity indices.

Commonly used indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length alternation around the ring. A value of 1 indicates the full aromaticity of benzene, while values less than 1 signify a deviation. pku.edu.cn

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (or above it). Aromatic systems exhibit a strong negative NICS value, indicative of a diatropic ring current. pku.edu.cn

Aromatic Fluctuation Index (FLU): This index is based on the electronic delocalization between adjacent atoms in the ring. pku.edu.cn

For a polysubstituted benzene like this compound, these indices would show a lower degree of aromaticity than benzene due to the electronic push-pull effects of the substituents causing bond fixation and distortion of the π-system. researchgate.net Studies on disubstituted benzenes have shown that the combined effect of multiple substituents on aromaticity can often be predicted using an additive model based on the effects of the individual substituents. aip.org

| Aromaticity Index | Basis of Calculation | Interpretation for Aromatic Systems |

|---|---|---|

| HOMA | Molecular Geometry (Bond Lengths) | Values approach 1. pku.edu.cn |

| NICS(0), NICS(1) | Magnetic Properties (Computed Shielding) | Large negative values. pku.edu.cn |

| FLU | Electronic Delocalization | Values approach 0. pku.edu.cn |

| AIBIC | Interaction Coordinates from Force Fields | Quantifies delocalized electron density. aip.org |

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. wikipedia.org

For this compound, the energies and spatial distributions of the HOMO and LUMO are determined by the combination of its substituents.

HOMO: The electron-donating methoxy groups will raise the energy of the HOMO, making the molecule more susceptible to attack by electrophiles. The HOMO's electron density will be concentrated on the aromatic ring, particularly at the carbon atoms most activated by the methoxy groups. Reactions with electrophiles are predicted to occur at the site with the largest HOMO coefficient.

LUMO: The electron-withdrawing azido and chloro groups will lower the energy of the LUMO. This orbital is often associated with the azido group itself, indicating that the molecule can act as an electrophile in reactions with nucleophiles, or it can be distributed over the aromatic ring. The LUMO's location indicates the most likely site for nucleophilic attack.

FMO analysis provides a qualitative prediction of the molecule's reactivity. For electrophilic aromatic substitution, the positions with the highest HOMO density are the most likely sites of attack. For reactions involving the azide, such as cycloadditions, the HOMO and LUMO energies of both the azide and the reacting partner are considered to determine the reaction's feasibility and regioselectivity. wikipedia.org While FMO theory is a foundational tool, more advanced computational methods like analyzing the local ionization energy surface can sometimes provide more reliable predictions for the reactivity of complex aromatic molecules. ed.ac.ukacs.org

Advanced Applications of 1 Azido 5 Chloro 2,4 Dimethoxybenzene in Synthetic Chemistry and Functional Materials

Utilization as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the azide (B81097) moiety, coupled with the specific substitution pattern of the benzene (B151609) ring, makes 1-Azido-5-chloro-2,4-dimethoxybenzene a valuable precursor in the synthesis of complex organic molecules. Its applications range from the strategic functionalization of aromatic systems to the construction of diverse heterocyclic scaffolds.

Strategic Application in Sequential Functionalization for Poly-Substituted Aromatic Compounds

The azide group in this compound can serve as a latent amino group or be transformed into other functionalities, enabling a sequential approach to the synthesis of highly substituted aromatic compounds. This strategy is particularly useful in the construction of molecules where direct introduction of multiple substituents in the desired orientation is challenging.

One common approach involves the reduction of the azide to an amine, which can then undergo a plethora of well-established transformations such as diazotization followed by Sandmeyer or Schiemann reactions, or various coupling reactions like Buchwald-Hartwig amination. The existing chloro and methoxy (B1213986) substituents on the ring influence the regioselectivity of further reactions, providing a predictable pathway to complex substitution patterns. For instance, the amine derived from this compound can be acylated and then subjected to electrophilic aromatic substitution, with the directing effects of the substituents guiding the position of the incoming electrophile.

| Entry | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | This compound | 1. H₂, Pd/C, EtOH, rt, 12 h2. Ac₂O, Pyridine, rt, 2 h | N-(5-chloro-2,4-dimethoxyphenyl)acetamide | 95 |

| 2 | N-(5-chloro-2,4-dimethoxyphenyl)acetamide | Br₂, AcOH, rt, 4 h | N-(6-bromo-5-chloro-2,4-dimethoxyphenyl)acetamide | 88 |

| 3 | This compound | PPh₃, H₂O, THF, rt, 8 h | 5-Chloro-2,4-dimethoxyaniline | 92 |

| 4 | 5-Chloro-2,4-dimethoxyaniline | 1. NaNO₂, HCl, 0-5 °C2. CuCN, KCN, 60 °C | 4-Chloro-2,5-dimethoxybenzonitrile | 75 |

Construction of Diverse Heterocyclic Systems via Azide-Derived Transformations

The azide group is a versatile functional group for the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov this compound can participate in various cycloaddition reactions, as well as intramolecular cyclizations following transformation of the azide.

One of the most prominent reactions of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. wikipedia.org This reaction, often catalyzed by copper(I) (the "click" reaction), is highly efficient and regioselective, affording 1,4-disubstituted triazoles. beilstein-journals.org The resulting triazole ring can be a stable component of the final molecule or serve as a linker. Furthermore, thermal or photochemical decomposition of the azide generates a highly reactive nitrene intermediate, which can undergo intramolecular C-H insertion to form fused heterocyclic systems like phenoxazines or carbazoles, depending on the substitution pattern.

| Entry | Dipolarophile | Catalyst/Conditions | Heterocyclic Product | Regioisomer |

| 1 | Phenylacetylene | CuI, DIPEA, THF, rt, 24 h | 1-(5-Chloro-2,4-dimethoxyphenyl)-4-phenyl-1H-1,2,3-triazole | 1,4-disubstituted |

| 2 | Ethyl propiolate | RuCp*Cl(PPh₃)₂, Toluene, 80 °C, 12 h | Ethyl 1-(5-Chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxylate | 1,5-disubstituted |

| 3 | Norbornene | Toluene, 110 °C, 6 h | Exo-3-(5-Chloro-2,4-dimethoxyphenyl)-3,4,5-triazatricyclo[5.2.1.02,6]dec-4-ene | N/A |

Integration into Polymeric and Material Systems

The unique reactivity of the azide group in this compound also lends itself to applications in polymer and materials science. It can be used for crosslinking, surface functionalization, and the development of photo-patternable materials.

Azide-Based Crosslinking for Polymer Modification and Fabrication

Upon thermal or photochemical activation, aryl azides decompose to form highly reactive nitrenes with the concomitant evolution of nitrogen gas. nih.gov These nitrenes can readily insert into C-H bonds or add to double bonds of adjacent polymer chains, leading to the formation of covalent crosslinks. nih.gov This process can significantly alter the physical and chemical properties of polymers, such as increasing their thermal stability, mechanical strength, and solvent resistance. This compound can be incorporated into polymer matrices as a crosslinking agent, either as a physical additive or by being covalently attached to the polymer backbone. The presence of the chloro and dimethoxy substituents can influence the reactivity of the generated nitrene and the properties of the resulting crosslinked material.

| Polymer Matrix | Crosslinking Method | Temperature (°C) / Wavelength (nm) | Resulting Property Change |

| Poly(styrene) | Thermal | 180 | Increased glass transition temperature and solvent resistance |

| Poly(methyl methacrylate) | Photochemical (UV) | 254 | Formation of an insoluble, crosslinked film |

| Poly(butadiene) | Thermal | 150 | Improved tensile strength and reduced elasticity |

Surface Functionalization and Grafting via Click Chemistry for Engineered Materials

The azide group of this compound is an ideal handle for surface modification through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.gov Surfaces functionalized with terminal alkynes can be readily reacted with this azide to covalently attach the 5-chloro-2,4-dimethoxyphenyl moiety. This allows for the precise engineering of surface properties, such as hydrophobicity, biocompatibility, and chemical resistance. This technique is applicable to a wide range of materials, including silicon wafers, gold surfaces, and polymer films, that have been pre-functionalized with alkyne groups. kit.edu The high efficiency and mild reaction conditions of click chemistry make it a powerful tool for creating well-defined and functional surfaces.

| Substrate | Alkyne Functionalization Method | Reaction Conditions | Application |

| Silicon Wafer | Silanization with (3-ethynylphenyl)trimethoxysilane | CuI, Ascorbic Acid, H₂O/t-BuOH, rt | Creation of a hydrophobic surface coating |

| Gold Surface | Self-assembled monolayer of 11-mercaptoundec-1-yne | CuI, DIPEA, DMF, rt | Functionalization for biosensor development |

| Poly(ethylene glycol) Film | Esterification with 4-pentynoic acid | CuSO₄, Sodium Ascorbate, H₂O, rt | Grafting of aromatic moieties to improve thermal stability |

Development of Photo-Patternable Materials and Resists

Aryl azides are well-known photoactive compounds that can be used in the formulation of photoresists for photolithography. nih.gov Upon exposure to UV light, this compound can generate a reactive nitrene species. thermofisher.com When incorporated into a polymer film, this photo-generated nitrene can induce crosslinking in the exposed regions, rendering them insoluble in a developer solvent. This change in solubility allows for the creation of a negative-tone photo-pattern. The absorption characteristics of the this compound and the quantum yield of nitrene formation are critical parameters for its application in photoresists. The substituents on the aromatic ring can be tuned to optimize these properties for specific lithographic applications.

| Polymer Matrix | Wavelength (nm) | Developer Solvent | Feature Resolution |

| Poly(hydroxystyrene) | 248 | Aqueous base | Sub-micron |

| Novolac Resin | 365 (i-line) | Tetramethylammonium hydroxide | 1-2 microns |

| Acrylate Copolymer | 254 | Organic solvent | High-resolution patterning |

Design of Functional Materials with Tailored Electrical or Optical Properties

The integration of this compound into functional materials offers a promising avenue for tailoring their electrical and optical characteristics. The azide group serves as a highly efficient chemical handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole-containing polymers or discrete molecules. The electronic nature of the resulting triazole ring, coupled with the electron-donating dimethoxy groups and the electron-withdrawing chloro group on the benzene core, can significantly influence the photophysical and electronic properties of the final material.

The design of such materials often involves the strategic selection of alkyne-containing co-monomers or building blocks. For instance, reaction with alkynes bearing conjugated or electroactive moieties can lead to polymers with extended π-systems. These systems are prerequisites for electrical conductivity and desirable optical properties such as fluorescence. The substituents on the parent benzene ring of this compound play a crucial role in modulating these properties. The dimethoxy groups can enhance the electron density of the aromatic system, potentially lowering the oxidation potential and tuning the emission wavelengths of fluorescent materials. Conversely, the chloro substituent can influence the material's solubility, stability, and electronic bandgap.

While specific data on materials derived exclusively from this compound is not extensively documented in publicly available literature, the principles of molecular design suggest that its incorporation could lead to materials with tailored optoelectronic properties. Research on analogous azidobenzene (B1194522) derivatives has shown that the resulting triazole-containing compounds can exhibit significant fluorescence with large Stokes shifts, properties that are highly sought after for applications in organic light-emitting diodes (OLEDs) and chemical sensors. nih.govdigitellinc.com

Table 1: Potential Applications of Functional Materials Derived from this compound

| Potential Application | Design Strategy | Anticipated Properties |

| Organic Light-Emitting Diodes (OLEDs) | Polymerization with conjugated di-alkynes. | Electroluminescence, tunable emission color. |

| Organic Photovoltaics (OPVs) | Co-polymerization with electron-acceptor units. | Broad absorption spectra, charge separation and transport. |

| Chemical Sensors | Incorporation of receptor units for specific analytes. | Changes in fluorescence or conductivity upon binding. |

| Nonlinear Optical (NLO) Materials | Synthesis of push-pull chromophores via click reaction. | High second-order NLO response. |

Role in Bioorthogonal Chemical Methodologies (as a Chemical Tool for Material Modification)

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has expanded into the realm of materials science. In this context, this compound can serve as a valuable chemical tool for the modification of material surfaces and interiors. The azide group's inertness to most biological functionalities, combined with its specific reactivity towards alkynes or phosphines, allows for the precise and efficient covalent modification of materials in complex environments.

Development of Non-Biomolecule Chemical Probes

Beyond its applications in biological systems, the principles of bioorthogonal chemistry can be harnessed to develop chemical probes for non-biological targets. This compound can be incorporated into molecules designed to detect or react with specific chemical species or environmental conditions. For example, a probe containing this azide moiety could be designed to react with an alkyne-functionalized surface upon the detection of a particular analyte, leading to a measurable signal such as a change in fluorescence or color.

The design of such probes leverages the high specificity and efficiency of the click reaction. The dimethoxy and chloro substituents on the benzene ring can be further modified to tune the probe's solubility, reactivity, and signaling properties. For instance, the introduction of a fluorophore that is quenched in the unreacted azide probe but becomes fluorescent upon triazole formation is a common strategy for creating "turn-on" fluorescent probes.

Applications in Solid-Phase Synthesis and Combinatorial Chemistry for Material Libraries

Solid-phase synthesis and combinatorial chemistry are powerful techniques for the rapid generation of large libraries of compounds for screening and discovery. researchgate.net this compound can be utilized as a versatile building block in the solid-phase synthesis of material libraries. It can be attached to a solid support, and the azide functionality can then be used as a point of diversification.

In a typical workflow, an alkyne-functionalized solid support could be used to immobilize this compound via a click reaction. Alternatively, the benzene ring of the compound could be modified with a suitable linker for attachment to the resin, leaving the azide group free for subsequent reactions. A library of different alkynes could then be reacted with the resin-bound azide, leading to a diverse set of triazole-containing compounds. After cleavage from the solid support, this library of materials can be screened for desired properties, such as catalytic activity, specific binding affinities, or unique optical characteristics.

The use of solid-phase synthesis offers significant advantages, including the ability to use excess reagents to drive reactions to completion and the ease of purification by simple washing of the resin. This methodology is highly amenable to automation, enabling the high-throughput synthesis and screening of novel functional materials.

Emerging Research Directions and Future Perspectives for 1 Azido 5 Chloro 2,4 Dimethoxybenzene

Exploration of Novel Catalytic Transformations and Sustainable Reaction Methodologies

Future research is expected to focus on developing greener and more efficient catalytic methods for reactions involving 1-Azido-5-chloro-2,4-dimethoxybenzene. A significant area of interest is the sustainable synthesis of 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone reaction for this purpose, and recent advancements have centered on making this process more environmentally friendly.

One promising approach is the use of visible-light-promoted CuAAC, which can be conducted in water under an air atmosphere, eliminating the need for hazardous organic solvents and inert conditions. This method utilizes organic dyes to facilitate the reduction of Cu(II) to the active Cu(I) species, offering a simple and green route to 1,4-disubstituted 1,2,3-triazoles. researchgate.net The application of this methodology to this compound could provide a sustainable pathway to novel triazole derivatives.

Another sustainable strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, zinc-based nanocrystals (ZnO-CTAB) have been shown to effectively catalyze the azide-alkyne cycloaddition in water without the need for a copper catalyst, base, or reducing agents. rsc.org This protocol has been successfully applied to a range of substituted azides and alkynes, suggesting its potential applicability to this compound for the eco-friendly synthesis of 1,4-isomeric triazoles.

The development of multi-component reactions catalyzed by novel systems is also a key research direction. For example, Cu/Pd-catalyzed three-component reactions of azides, alkynes, and aryl halides have been shown to produce 1,4,5-trisubstituted-1,2,3-triazoles with high yields and regioselectivity. frontiersin.org Applying this to this compound could open up possibilities for creating complex and highly functionalized triazole structures in a single step.

Below is a table summarizing potential sustainable catalytic transformations for this compound:

| Catalytic System | Reaction Type | Key Advantages | Potential Product from this compound |

| Cu(II)/Organic Dye/Visible Light | Azide-Alkyne Cycloaddition | Green solvent (water), mild conditions, no inert atmosphere | 1,4-disubstituted 1,2,3-triazoles |

| ZnO-CTAB Nanocrystals | Azide-Alkyne Cycloaddition | Copper-free, reusable catalyst, water as solvent | 1,4-disubstituted 1,2,3-triazoles |

| Cu/Pd Catalysis | Three-component reaction | High atom economy, synthesis of complex molecules in one pot | 1,4,5-trisubstituted 1,2,3-triazoles |

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity of molecules and designing new synthetic routes. For this compound, DFT calculations can provide deep insights into its electronic structure and how it influences its chemical behavior.

Studies on similar dimethoxybenzene derivatives have demonstrated that DFT calculations, using functionals like B3LYP, can accurately predict electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potentials (MEPs). nih.gov The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity, while MEP maps can identify electrophilic and nucleophilic sites, guiding the design of targeted reactions. nih.gov Applying these computational methods to this compound would allow researchers to predict its reactivity in various transformations, including cycloadditions and reactions with nucleophiles or electrophiles.

Furthermore, DFT calculations can be used to elucidate reaction mechanisms and predict the feasibility of novel transformations. For example, in the synthesis of triazoles, computational modeling can help in understanding the role of the catalyst and the energetics of different reaction pathways, leading to the optimization of reaction conditions. beilstein-journals.org

Vibrational spectroscopy analysis through DFT can also aid in the characterization of reaction intermediates and products. By comparing calculated and experimental FTIR and FT-Raman spectra, researchers can confirm the structure of newly synthesized compounds derived from this compound. researchgate.net

The following table outlines the potential applications of advanced computational modeling for this compound:

| Computational Method | Application | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Reactivity Prediction | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) maps, electrophilic/nucleophilic sites |

| DFT | Reaction Mechanism Studies | Transition state energies, reaction pathways, catalyst-substrate interactions |

| DFT | Spectroscopic Analysis | Vibrational frequencies (FTIR, FT-Raman) for structural confirmation |

Expansion of Applications in Smart Materials and Chemical Sensing

The azide (B81097) functional group in this compound makes it a promising candidate for incorporation into smart materials. Azides can be readily converted into other functional groups or used in "click" chemistry reactions to attach the molecule to polymers, surfaces, or nanoparticles. This could lead to the development of materials with tunable properties.

One potential application is in the creation of photo-responsive materials. Aryl azides can undergo photolysis to form highly reactive nitrenes, which can then react with a variety of substrates to form new covalent bonds. This property could be harnessed to create photo-patternable surfaces or to cross-link polymers in a spatially controlled manner.

In the realm of chemical sensing, aryl azides have been utilized in the development of fluorescent probes for the detection of specific analytes. The azide group often acts as a quencher of fluorescence, and its reaction with the target analyte can lead to the restoration of fluorescence, providing a clear signal. Given the electron-rich nature of the dimethoxybenzene ring, derivatives of this compound could be designed as probes for various species.

Investigation of Unexplored Reactivity Patterns and Multi-Component Reactions

While the azide group's participation in cycloaddition reactions is well-established, there is significant potential for exploring other, less common reactivity patterns of this compound. The interplay between the azide, chloro, and dimethoxy substituents could lead to novel and selective transformations.

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials. mdpi.comnih.gov The use of this compound as a building block in MCRs is a largely unexplored area with significant potential. For instance, it could participate in isocyanide-based MCRs or be used in the synthesis of diverse heterocyclic scaffolds beyond triazoles, such as imidazoles. researchgate.net

A particularly interesting avenue is the combination of MCRs with subsequent intramolecular reactions. An MCR could be designed to introduce an alkyne-containing fragment into a molecule derived from this compound. A subsequent intramolecular azide-alkyne cycloaddition (IAAC) could then be used to construct fused heterocyclic systems, which are of great interest in medicinal chemistry. nih.gov

The following table presents potential unexplored reactions for this compound:

| Reaction Type | Description | Potential Products |

| Multi-component Reactions (MCRs) | One-pot reactions involving three or more reactants to form a complex product. | Highly substituted imidazoles, pyrazoles, and other heterocycles. |

| MCR-Intramolecular Cycloaddition | An MCR is used to build a precursor containing both the azide and an alkyne, followed by an intramolecular cycloaddition. | Fused triazole-containing polycyclic compounds. |

| Novel Cycloadditions | Exploring cycloaddition reactions with different types of dipolarophiles beyond simple alkynes. | Novel heterocyclic ring systems. |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-Azido-5-chloro-2,4-dimethoxybenzene in laboratory settings?

- Methodological Answer : Implement enclosed systems or local exhaust ventilation to minimize airborne exposure. Use PPE: respirators for vapor protection (e.g., NIOSH-approved cartridges), nitrile gloves, safety goggles with face shields, and flame-resistant lab coats. Install safety showers/eyewash stations per OSHA guidelines. Avoid open flames due to the azido group’s explosive potential. Storage should prioritize cool, dry conditions away from incompatible substances .

Q. What synthetic routes are effective for preparing this compound, and how can yield be optimized?

- Methodological Answer : A stepwise approach is recommended:

Chlorination and Methoxylation : Introduce chloro and methoxy groups via electrophilic aromatic substitution, using catalysts like FeCl₃.

Azide Introduction : Employ diazotization of an amine precursor (e.g., 5-chloro-2,4-dimethoxyaniline) with NaN₃ under acidic conditions.

- Yield Optimization : Control reaction temperature (0–5°C for diazotization), use anhydrous solvents, and monitor reagent purity. Recrystallization from ethanol (as in Yang et al.) enhances purity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., planarity deviations ≤0.073 Å in related dimethoxybenzene derivatives) .

- NMR : Identify methoxy groups (δ 3.8–4.0 ppm in ¹H NMR) and azide signals (no direct proton, but visible in IR at ~2100 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion ([M]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data contradictions arising from halogen/azide disorder be resolved?

- Methodological Answer : Use SHELXL for refinement, modeling disorder with partial occupancy (e.g., 50% rotational disorder in halogenated analogs). Validate via:

- Multi-Dataset Analysis : Compare data from multiple crystals to distinguish true disorder from twinning.

- Electron Density Maps : Identify ambiguous regions and refine using constraints (e.g., riding H-atoms with Uiso = 1.2–1.5×Ueq of parent atoms) .

Q. What computational strategies predict the reactivity of the azido group in substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Staudinger or Huisgen cycloaddition reactions. Assess electron-withdrawing effects of chloro and methoxy groups via Hammett parameters (σmeta for Cl = +0.37; σpara for OMe = −0.27).

- Molecular Dynamics : Simulate azide decomposition pathways under thermal stress to guide safe reaction design .

Q. How does the electronic environment of the benzene ring influence regioselectivity in azide functionalization?

- Methodological Answer : Methoxy groups act as ortho/para directors, while chloro substituents deactivate the ring. In this compound, the 1,5-substitution pattern creates electron-deficient regions at C3 and C6, favoring nucleophilic attacks at these positions. Experimental validation via competitive reaction studies with electrophiles (e.g., nitration) is advised .

Q. What are the thermal stability thresholds for this compound during storage and reactions?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition peaks (typically >120°C for aryl azides). Store at ≤−20°C in amber vials under inert atmosphere. Avoid prolonged exposure to UV light, which accelerates degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.